molecular formula C12H17BrO3 B8699612 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene CAS No. 651326-66-8

1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene

Cat. No. B8699612
Key on ui cas rn: 651326-66-8
M. Wt: 289.16 g/mol
InChI Key: XCJHGVRWMFLYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271264B2

Procedure details

Dissolve (2-bromo-5-methoxy-phenyl)methanol (5.0 g, 23 mmol) in dry dichloromethane (120 mL) and cool to 0° C. under nitrogen. Add ethyl vinyl ether (2.5 g, 34 mmol) followed by pyridinium p-toluenesulfonate (580 mg, 2.3 mmol). Warm to room temperature and stir for 2 hours. Pour reaction into saturated aqueous sodium bicarbonate and extract twice with dichloromethane. Combine organic layers and wash with water and brine. Dry with sodium sulfate, filter and concentrate in vacuo to yield 6.6 g (100%) of title compound as a clear colorless oil. 1H NMR (CDCl3) δ 7.41 (d, J=8.6 Hz, 1H), 7.08 (d, J=3.1 Hz, 1H), 6.71 (dd, J=8.8, 3.1 Hz, 1H), 4.88 (q, J=5.3 Hz, 1H), 4.65 (ab, Jab=13.3 Hz, H), 4.55 (ab, Jab=13.3 Hz, 1H), 3.8 (s, 3H), 3.71 (m, 1H), 3.55 (m, 1H), 1.41 (d, J=5.3 Hz, 3H), 1.23 (t, J=7.0 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
580 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][OH:11].[CH:12]([O:14][CH2:15][CH3:16])=[CH2:13].C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][O:11][CH:12]([O:14][CH2:15][CH3:16])[CH3:13] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CO
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
580 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm to room temperature
ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract twice with dichloromethane
WASH
Type
WASH
Details
Combine organic layers and wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC)COC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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